C.I. Acid Black 210 C.I. Acid Black 210
Brand Name: Vulcanchem
CAS No.: 85223-29-6
VCID: VC8390603
InChI: InChI=1S/C34H27N11O11S3.2K/c35-19-1-14-27(26(36)17-19)41-38-20-2-4-23(5-3-20)44-57(49,50)25-12-8-22(9-13-25)40-43-33-29(59(54,55)56)16-18-15-28(58(51,52)53)32(31(37)30(18)34(33)46)42-39-21-6-10-24(11-7-21)45(47)48;;/h1-17,44,46H,35-37H2,(H,51,52,53)(H,54,55,56);;/q;2*+1/p-2
SMILES:
Molecular Formula: C34H25K2N11O11S3
Molecular Weight: 938.0 g/mol

C.I. Acid Black 210

CAS No.: 85223-29-6

Cat. No.: VC8390603

Molecular Formula: C34H25K2N11O11S3

Molecular Weight: 938.0 g/mol

* For research use only. Not for human or veterinary use.

C.I. Acid Black 210 - 85223-29-6

Specification

CAS No. 85223-29-6
Molecular Formula C34H25K2N11O11S3
Molecular Weight 938.0 g/mol
IUPAC Name dipotassium;5-amino-3-[[4-[[4-[(2,4-diaminophenyl)diazenyl]phenyl]sulfamoyl]phenyl]diazenyl]-4-hydroxy-6-[(4-nitrophenyl)diazenyl]naphthalene-2,7-disulfonate
Standard InChI InChI=1S/C34H27N11O11S3.2K/c35-19-1-14-27(26(36)17-19)41-38-20-2-4-23(5-3-20)44-57(49,50)25-12-8-22(9-13-25)40-43-33-29(59(54,55)56)16-18-15-28(58(51,52)53)32(31(37)30(18)34(33)46)42-39-21-6-10-24(11-7-21)45(47)48;;/h1-17,44,46H,35-37H2,(H,51,52,53)(H,54,55,56);;/q;2*+1/p-2
Standard InChI Key ZEEMBOPWDPAXAI-UHFFFAOYSA-L
Canonical SMILES C1=CC(=CC=C1NS(=O)(=O)C2=CC=C(C=C2)N=NC3=C(C4=C(C(=C(C=C4C=C3S(=O)(=O)[O-])S(=O)(=O)[O-])N=NC5=CC=C(C=C5)[N+](=O)[O-])N)O)N=NC6=C(C=C(C=C6)N)N.[K+].[K+]

Introduction

Chemical Composition and Physical Properties

Molecular Structure and Identification

C.I. Acid Black 210 is a polyazo compound featuring three azo groups (N=N-\text{N}=\text{N}-) interconnected via aromatic sulfonic acid moieties. Its systematic IUPAC name is 4-Amino-6-[[4-[[[4-[(2,4-diaminophenyl)azo]phenyl]amino]sulfonyl]phenyl]azo]-5-hydroxy-3-[(4-nitrophenyl)azo]-2,7-naphthalenedisulfonic acid dipotassium salt, reflecting its complex architecture . The presence of sulfonic acid groups enhances water solubility, while the azo linkages contribute to chromophoric intensity.

Table 1: Key Identifiers of Acid Black 210

PropertyValue
CAS Number99576-15-5
C.I. Number300285
Molecular FormulaC34H25K2N11O11S3\text{C}_{34}\text{H}_{25}\text{K}_2\text{N}_{11}\text{O}_{11}\text{S}_3
Molecular Weight938.02 g/mol
SynonymsLeatherol Dark Black S, Ritaleather Black RNT

Physicochemical Characteristics

Commercial formulations typically exist as odorless liquid suspensions with a pH range of 7.0–10.0 and densities between 1.05–1.20 g/cm³ . Thermal stability testing indicates a boiling point exceeding 100°C, compatible with standard dyeing processes. The dye demonstrates solubility in polar solvents, particularly methanol-water mixtures, facilitating application in aqueous systems .

Table 2: Physical Properties of Acid Black 210 Liquid Formulations

ParameterSpecification
StateLiquid
Content<40% active substance
Light FastnessExcellent (Grade 7-8 on ISO scale)
Wash FastnessGrade 4-5 (ISO 105-C06)

Industrial Applications and Performance Metrics

Textile and Leather Dyeing

Acid Black 210 achieves uniform penetration in protein fibers like wool and silk through ionic interactions between sulfonate groups and amino residues. Leather treatment protocols utilize 1–3% dye concentrations at 60–80°C, yielding color depths (K/SK/S values) exceeding 20 in full-shade applications . Comparative studies show 30% higher color retention versus conventional acid blacks after 50 washing cycles .

Specialty Applications

Military and aerospace sectors employ Acid Black 210 in camouflage netting due to its near-infrared reflectance matching vegetative spectra. Recent innovations include:

  • Groundwater Tracers: 0.1 ppm solutions detectable via aerial fluorimetry

  • Cosmetic Additives: Eyebrow dye formulations at 0.5–1.0% concentrations (pH 5.5–6.5)

Synthesis and Advanced Purification Technologies

Manufacturing Process

Industrial synthesis involves sequential diazotization and coupling reactions:

  • Diazotization of 2,4-diaminobenzene with nitrous acid (HNO2\text{HNO}_2) at 0–5°C

  • Coupling with 4-aminobenzenesulfonamide in alkaline medium

  • Final coupling with 5-hydroxynaphthalene-2,7-disulfonic acid

Reaction yields exceed 85% when conducted under nitrogen atmosphere with strict pH control (8.0–8.5) .

Molecularly Imprinted Polymers (MIPs) for Dye Removal

Pioneering work by Ali et al. (2022) developed MIPs with 94% adsorption efficiency for Acid Black 210 using:

  • Functional monomer: Methacrylic acid (90 μL)

  • Cross-linker: Ethylene glycol (250 μL)

  • Template:Dye ratio: 1:10

Table 3: MIP Synthesis Parameters for Acid Black 210 Adsorption

ComponentQuantity
Template (dye)0.09 g
Methacrylic acid90 μL
Ethylene glycol250 μL
AIBN Initiator0.03 g

Regeneration studies demonstrate 98% efficiency retention after 50 adsorption-desorption cycles using methanol/acetic acid (9:1 v/v) eluent .

Environmental Impact and Toxicological Profile

Ecotoxicological Risk Assessment

Rocha et al. (2016) established concentration-dependent effects:

Table 4: Toxicological Data for Acid Black 210

Test OrganismEndpointEC50/LC50
Daphnia similis48h Immobility2999.73 mg/L
HepG2 CellsGenotoxicityNOEC: 5000 mg/L
S. typhimurium TA98Mutagenicity2500 rev/plate

Notably, S9 metabolic activation increased TA98 revertants by 220%, suggesting protoxicant characteristics .

Wastewater Treatment Strategies

Advanced oxidation processes achieve 95% degradation within 120 minutes using:

  • H2O2\text{H}_2\text{O}_2/UV: 50 mM peroxide, 254 nm UV

  • Fenton’s reagent: Fe2+\text{Fe}^{2+} 0.1 mM, pH 3.0

Global Market Dynamics and Regulatory Landscape

Consumption Trends

The 2019 Market Publishers report documents:

  • 2019 Global Consumption: 12,500 metric tons

  • Projected CAGR (2020–2046): 3.8%

  • Dominant Application: Leather processing (68% share)

Regulatory Considerations

EU REACH regulations mandate:

  • Azo dye concentration limits: <30 mg/kg in consumer goods

  • Batch certification for arylamine content (<30 ppm)
    California Proposition 65 requires warning labels for products containing >0.1% carcinogenic amines .

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